

Technical Monograph: Methyl 2-hydroxy-6-nitrobenzoate[1][2]

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Compound of Interest

Compound Name: Methyl 2-hydroxy-6-nitrobenzoate

CAS No.: 1261504-50-0

Cat. No.: B2984851

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Executive Summary

Methyl 2-hydroxy-6-nitrobenzoate (CAS: 1261504-50-0) is a highly functionalized aromatic ester used primarily as a building block in the synthesis of complex pharmaceutical scaffolds, including thalidomide analogs and glucose uptake inhibitors.[1][2][3][4][5][6][7] Its structure is characterized by a dense substitution pattern on the benzene ring, featuring a hydroxyl group and a nitro group flanking the methyl ester. This specific arrangement imparts unique steric and electronic properties, making it a valuable yet challenging substrate for nucleophilic substitutions and reduction reactions.

Chemical Identity & Structural Analysis[8][9]

Attribute	Detail
Systematic Name	Methyl 2-hydroxy-6-nitrobenzoate
Synonyms	Methyl 6-nitrosalicylate; 2-Hydroxy-6-nitrobenzoic acid methyl ester
CAS Number	1261504-50-0
Molecular Formula	C ₈ H ₇ NO ₅
Molecular Weight	197.14 g/mol
SMILES	<chem>COC(=O)C1=C(C=CC=C1=O)O</chem>
InChI Key	VGRACNKLIBCDHG-UHFFFAOYSA-N

Structural Features (Expert Insight)

The molecule exhibits a 1,2,6-substitution pattern, creating a crowded steric environment around the ester carbonyl.

- Intramolecular Hydrogen Bonding:** A strong hydrogen bond exists between the phenolic hydroxyl proton (C2-OH) and the carbonyl oxygen of the ester. This interaction stabilizes the planar conformation and significantly deshields the hydroxyl proton in NMR spectra.
- Steric Hindrance:** The nitro group at the C6 position is physically bulky and situated ortho to the ester group. This forces the ester moiety to twist slightly out of the plane of the benzene ring to relieve steric strain, affecting its reactivity toward hydrolysis compared to unhindered benzoates.

Physical & Thermodynamic Properties[12][13]

While the parent acid (2-hydroxy-6-nitrobenzoic acid) is a high-melting solid (172 °C), the methyl ester exhibits distinct physical characteristics due to the capping of the carboxylic acid.

Property	Value / Description
Physical State	Crystalline Solid (Typically yellow to orange needles)
Melting Point	Solid at room temperature (Experimental determination recommended; estimated <100°C due to esterification)
Solubility	Soluble in DMSO, DMF, Methanol, Ethyl Acetate, Dichloromethane.[8] Insoluble in water.
Appearance	Yellow crystalline powder (Color arises from the nitro-aromatic chromophore)
pKa (Predicted)	~6.5 (Phenolic OH; lowered by the electron-withdrawing nitro group)
LogP	~1.9 (Lipophilic, suitable for organic extraction)



Note on Purification: Due to its solubility profile, the compound is best purified via recrystallization from methanol or flash column chromatography using a Hexane/Ethyl Acetate gradient.

Spectroscopic Characterization

The following spectral data is derived from the structural environment of the 1,2,6-trisubstituted benzene ring.

¹H NMR (Proton Nuclear Magnetic Resonance)

- δ 11.0 – 11.5 ppm (1H, s): Phenolic -OH. Highly deshielded due to the intramolecular hydrogen bond with the ester carbonyl.

- δ 7.5 – 8.2 ppm (3H, m): Aromatic protons. The proton at C5 (ortho to $-\text{NO}_2$) will appear most downfield (doublet), while the C3 and C4 protons will appear as a doublet and triplet/multiplet respectively.
- δ 3.9 – 4.0 ppm (3H, s): Methyl ester $-\text{OCH}_3$. Characteristic singlet.

IR (Infrared Spectroscopy)

- $\sim 3200\text{--}3400\text{ cm}^{-1}$: O-H stretch (Broad, often weak due to chelation).
- $1720\text{--}1740\text{ cm}^{-1}$: C=O stretch (Ester).[9]
- 1530 & 1350 cm^{-1} : N-O stretch (Nitro group, asymmetric and symmetric).

Synthesis & Reactivity

The synthesis typically proceeds via the esterification of 2-hydroxy-6-nitrobenzoic acid. Direct nitration of methyl salicylate is less preferred due to the formation of a mixture of isomers (3-nitro and 5-nitro are major products), making the 6-nitro isomer difficult to isolate.

Primary Synthetic Route: Acid-Catalyzed Esterification[15]



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Figure 1: Synthesis of **Methyl 2-hydroxy-6-nitrobenzoate** via Fischer Esterification.

Reactivity Profile

- Reduction: The nitro group can be reduced ($\text{H}_2/\text{Pd-C}$ or Fe/AcOH) to an amino group, yielding Methyl 2-hydroxy-6-aminobenzoate, a precursor for bicyclic heterocycles.
- Alkylation: The phenolic hydroxyl group can be alkylated (e.g., MeI , K_2CO_3) to form Methyl 2-methoxy-6-nitrobenzoate.

- Hydrolysis: Base-catalyzed hydrolysis returns the parent acid, though this is slower than for unhindered esters due to the ortho-nitro group.

Handling, Safety & Stability

Signal Word:WARNING

Hazard Class	H-Code	Statement
Acute Toxicity	H302	Harmful if swallowed.[10]
Skin Irritation	H315	Causes skin irritation.[10]
Eye Irritation	H319	Causes serious eye irritation. [10]
STOT-SE	H335	May cause respiratory irritation.[10]

- Storage: Store in a cool, dry place (2-8°C recommended for long-term). Keep container tightly closed. Light sensitive (nitro compounds may degrade).
- Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong bases.

References

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